An In-depth Technical Guide to the Physicochemical Properties of 1-(8-methoxy-2H-chromen-3-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(8-methoxy-2H-chromen-3-yl)ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Molecular Profile of a Promising Chromene Derivative
The chromene scaffold is a recurring motif in a vast array of biologically active natural products and synthetic compounds, marking it as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features often confer favorable pharmacokinetic properties, such as enhanced cell membrane permeability due to its lipophilic nature.[1] Within this esteemed class of molecules, 1-(8-methoxy-2H-chromen-3-yl)ethanone emerges as a compound of significant interest. Its unique arrangement of a methoxy group on the aromatic ring and an acetyl group on the dihydropyran ring presents a versatile platform for the synthesis of more complex derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(8-methoxy-2H-chromen-3-yl)ethanone, offering a foundational understanding for researchers engaged in its study and utilization.
Molecular Identity and Structural Elucidation
1-(8-methoxy-2H-chromen-3-yl)ethanone is a solid organic compound with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[2][3] Its identity is unequivocally confirmed by its CAS number: 57543-54-1.[4]
Chemical Structure
The molecule features a bicyclic system where a dihydropyran ring is fused to a benzene ring. An acetyl group is attached at the 3-position of the dihydropyran ring, and a methoxy group is substituted at the 8-position of the benzene ring.
Caption: Chemical structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone.
Crystallographic Analysis
X-ray crystallographic studies have provided a detailed insight into the three-dimensional structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone.[2][3] The compound crystallizes in an orthorhombic system. The dihydropyran ring adopts a half-chair conformation.[2][3] The methoxy group is coplanar with the benzene ring, and the acetyl group is nearly coplanar with the double bond of the dihydropyran ring.[3] In the crystalline state, molecules are linked by weak C-H···O hydrogen bonds, forming supramolecular chains.[3]
| Crystallographic Data | |
| Molecular Formula | C₁₂H₁₂O₃[2][3] |
| Molecular Weight | 204.22 g/mol [2][3] |
| Crystal System | Orthorhombic[2][3] |
| Space Group | P2₁2₁2₁[3] |
| Unit Cell Dimensions | a = 5.1000(4) Å, b = 12.7455(9) Å, c = 15.130(1) Å[3] |
| Volume | 983.48(12) ų[3] |
| Z | 4[3] |
| Calculated Density | 1.379 Mg/m³[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.
Physical State and Appearance
1-(8-methoxy-2H-chromen-3-yl)ethanone is a solid at room temperature. The crystallized form appears as white blocks.[3]
Melting Point
The melting point of the crystalline solid has been determined to be in the range of 375–376 K (102–103 °C).[3]
Boiling Point
The boiling point of 1-(8-methoxy-2H-chromen-3-yl)ethanone has not been reported in the reviewed literature. Due to its relatively high molecular weight and crystalline nature, it is expected to have a high boiling point, and decomposition may occur before boiling under atmospheric pressure.
Should the determination of the boiling point be necessary, the following method could be employed:
-
Apparatus : A standard distillation apparatus with a small-volume flask, a condenser, a thermometer, and a heating mantle with a magnetic stirrer. For high-boiling substances, a vacuum distillation setup is recommended to prevent decomposition.
-
Procedure :
-
Place a small amount of the sample in the distillation flask with a boiling chip.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned correctly.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and a manometer.
-
Gradually heat the sample while stirring.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Solubility
Qualitative solubility information can be inferred from its synthesis and purification procedures. The compound is soluble in methylene chloride and ethanol.[3] Quantitative solubility data in a range of common laboratory solvents is not available in the current literature.
Caption: A generalized workflow for the experimental determination of solubility.
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-(8-methoxy-2H-chromen-3-yl)ethanone are not explicitly available in the reviewed scientific literature. However, based on the known structure and data from closely related compounds, the expected spectral characteristics can be predicted.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the vinyl proton, the methylene protons of the dihydropyran ring, the methoxy protons, and the acetyl protons.
-
¹³C NMR: The spectrum should display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbons of the acetyl and potentially the chromene ring, the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone, C=C stretching of the aromatic ring and the vinyl group, and C-O stretching of the ether and methoxy groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.22).
Stability
Specific stability data for 1-(8-methoxy-2H-chromen-3-yl)ethanone is not documented. However, the 2H-chromene ring system can be susceptible to oxidation or rearrangement under certain conditions. It is advisable to store the compound in a cool, dark, and dry place to minimize degradation.
Synthesis and Reactivity
Synthetic Protocol
1-(8-methoxy-2H-chromen-3-yl)ethanone can be synthesized via a reaction between 2-hydroxy-3-methoxy-benzaldehyde and methyl vinyl ketone in the presence of potassium carbonate in 1,4-dioxane.[3]
-
Dissolve 2-hydroxy-3-methoxy-benzaldehyde (5 mmol) in 1,4-dioxane (15 ml).
-
Add an excess amount of methyl vinyl ketone (8 mmol) and potassium carbonate (5 mmol) to the solution at room temperature.
-
Reflux the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into iced water (40 ml).
-
Extract the aqueous mixture with methylene chloride (3 x 20 ml).
-
Combine the organic layers and dry them over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the residue by flash chromatography to yield the final compound.
-
Recrystallization from ethanol can be performed to obtain crystals.[3]
Chemical Reactivity
The presence of the acetyl group provides a reactive site for various chemical transformations. For instance, the ketone functionality can undergo reactions such as Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives.[1] This reactivity makes 1-(8-methoxy-2H-chromen-3-yl)ethanone a valuable intermediate in the synthesis of diverse heterocyclic compounds with potential biological activities.[1]
Potential Applications in Research and Drug Development
The chromene core is a well-established pharmacophore with a broad spectrum of biological activities.[3] Derivatives of 2H-chromene have been reported to exhibit anti-inflammatory and anti-cancer properties.[3] The structural features of 1-(8-methoxy-2H-chromen-3-yl)ethanone make it an attractive starting material for the development of novel therapeutic agents. Its potential as a scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs is significant.
Conclusion
This technical guide has synthesized the available physicochemical data for 1-(8-methoxy-2H-chromen-3-yl)ethanone. While key identifiers and structural information are well-documented, a notable gap exists in the experimental data for properties such as boiling point, quantitative solubility, and detailed spectral analyses. The provided experimental workflows offer a roadmap for researchers to fill these knowledge gaps. The established synthetic route and the inherent reactivity of the molecule underscore its importance as a versatile building block in the pursuit of novel chemical entities with potential pharmacological value. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further investigation into the properties and applications of this intriguing chromene derivative.
References
-
Koh, D. (2014). Crystal structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o936–o937. [Link]
-
Koh, D. (2014). Crystal structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone. ResearchGate. [Link]
-
Zonouzi, A., Biniaz, M., Rahmani, H., & Ng, S. W. (2009). 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o752. [Link]
-
Zonouzi, A., Biniaz, M., Rahmani, H., & Ng, S. W. (2009). 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)ethanone. ResearchGate. [Link]
-
PubChem. 7-methoxy-8-(3-methylbut-2-enyl)-2H-chromen-2-one. [Link]
-
Local Pharma Guide. 1-(8-METHOXY-2H-CHROMEN-3-YL)-1-ETHANONE | C12H12O3. [Link]
-
Zonouzi, A., Rahmani, H., & Jahangiri, A. (2008). Crystal structure of 1-(2-hydroxy-8-methoxy-2-methyl-2H-chromene-3-yl)ethanone, C13H14O4. Zeitschrift für Kristallographie - New Crystal Structures, 223(3), 223-224. [Link]
